trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid

Fragment-based drug discovery Scaffold hopping Conformational constraint

Sourcing the correct trans-1,4-isomer is critical for scaffold-oriented programs targeting factor Xa and related serine proteases; simple substitution with regioisomeric 1,2- or cis-analogs collapses the linear pharmacophore needed for S1-S4 subsite engagement. This building block resolves that synthetic bottleneck with an exact 5.6 Å acid-to-amine span and only 2 rotatable bonds. - Directly maps onto Bayer patent WO2003033484A1, eliminating 1-2 synthetic steps vs. trans-1,4-cyclohexanedicarboxylic acid. - 100% configurational fidelity guarantees equatorial projection of both functional groups for reproducible vectorial hits. - Immediate availability reduces lead optimization timelines for coagulation cascade targets.

Molecular Formula C13H22N2O3
Molecular Weight 254.33 g/mol
Cat. No. B12078940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
Molecular FormulaC13H22N2O3
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2CCC(CC2)C(=O)O
InChIInChI=1S/C13H22N2O3/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)13(17)18/h10-11H,2-9H2,1H3,(H,17,18)
InChIKeyGTKBQCZCMMYGPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid: Compound Overview


trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid (CAS 2340293-33-4, molecular formula C₁₃H₂₂N₂O₃, molecular weight 254.33 g/mol) is a synthetic, non-natural cyclohexane derivative featuring a carboxylic acid group at the 1-position and a 4-methylpiperazine-1-carbonyl moiety at the 4-position in a rigid trans configuration [1]. The compound belongs to the class of 1,4-disubstituted cyclohexane building blocks that are extensively used as intermediates in medicinal chemistry for constructing conformationally constrained pharmacophores [2]. Its structural features—specifically the trans-1,4-geometry, the tertiary amide linkage, and the simultaneous presence of a free carboxylic acid and a basic N-methylpiperazine—distinguish it from regioisomeric and functionally related alternatives and define its utility in fragment-based and scaffold-oriented synthesis programs [3].

1

Rigid trans-1,4 scaffold

Conformationally locked cyclohexane core with equatorial substitution for defined pharmacophore vectors

2

Pre-installed amide coupling handle

N-Methylpiperazine amide at 4-position eliminates protecting-group steps in mono-amide library synthesis

3

Free carboxylic acid terminus

Direct amide bond formation with diverse amine fragments for focused library production

trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid: Why Generic Analogs Fail


Although several commercially available cyclohexane-piperazine hybrids share the C₁₃H₂₂N₂O₃ molecular formula, simple substitution fails because regioisomeric placement of the carbonyl-carboxylic acid pair and stereochemical configuration fundamentally alter molecular geometry, conformational preferences, and physicochemical properties [1]. The trans-1,4-substitution pattern in this compound enforces a linear, rod-like scaffold with the carboxylic acid and piperazine ring projecting from opposite faces of the cyclohexane chair, thereby maximizing the distance between hydrogen-bond donor/acceptor motifs and enabling predictable vectorial orientation in target binding sites [2]. In contrast, the 1,2-substituted regioisomer (CAS 331947-27-4) places the two functional groups in a cisoid orientation, generating a bent geometry that cannot recapitulate the same pharmacophoric arrangement . These geometric differences translate into distinct profiles in fragment-based screening and scaffold-hopping campaigns, where the linear 1,4-trans architecture has been specifically exploited for cardiovascular target modulation [2].

This Product

trans-1,4-substituted cyclohexane with rigid equatorial geometry and ~5.6 Å functional-group separation

1,2-Regioisomer (CAS 331947-27-4)

Bent cisoid geometry with shorter inter-group distance; cannot recapitulate linear pharmacophore arrangement

May shift fragment-screening SAR

This Product

Conformationally locked cyclohexane core with 2 rotatable bonds; defined entropic profile

Flexible Alkyl-Chain Analogs

5–7 rotatable bonds in C3–C6 alkyl-linked piperazine amides; higher conformational freedom alters ligand efficiency

Entropic binding profile may differ

This Product

Tertiary amide with N-methylpiperazine (pKa ~7.5–8.0); 1 H-bond donor; amide-based pharmacophore

Tranexamic Acid (CAS 1197-18-8)

Primary amine (pKa ~10.5) with 3 H-bond donors; distinct ionization and permeability at physiological pH

Ionization context may not transfer

trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid: Quantitative Differentiation Evidence


Regioisomeric Scaffold Geometry Differentiation

The 1,4-trans-substitution pattern yields a centroid-to-centroid distance between the carboxylic acid carbon and the piperazine N4 atom of approximately 5.6 Å (based on the chair cyclohexane geometry), providing a rigid linear separation that is structurally distinct from the 1,2-substituted regioisomer (CAS 331947-27-4), where the same distance is approximately 3.8 Å [1]. This difference in scaffold extension directly affects the accessibility of the two pharmacophoric elements in target binding pockets. The 1,4-trans isomer is specifically claimed as a key intermediate in Bayer's cardiovascular program (WO2003033484A1), where the extended geometry was found to be critical for factor Xa and related serine protease inhibitor design [2].

Scaffold Geometry
Reported
~5.6 Å vs ~3.8 Å
Carboxylic acid C to piperazine N4 centroid distance, trans-1,4 vs 1,2-regioisomer
Δ ≈ 1.8 Å greater separation
Defines whether a fragment can engage two distinct binding sub-pockets simultaneously
Incorrect regioisomer would not reproduce lead-series SAR
Fragment-based drug discovery Scaffold hopping Conformational constraint

Physicochemical Property Comparison: 1,4- vs 1,2-Regioisomer

The trans-1,4-substituted compound exhibits a computed XLogP3-AA value of -2.0 and a topological polar surface area (TPSA) of 60.9 Ų [1]. These properties differ from those of the 1,2-substituted regioisomer due to the altered spatial relationship between the polar carboxylic acid and the piperazine carbonyl group. The more negative XLogP of the 1,4-isomer reflects greater solvent exposure of the polar functional groups when separated by the full cyclohexane diameter, which has implications for aqueous solubility and permeability in fragment-to-lead optimization [2].

Lipophilicity Shift
Reported
ΔXLogP ≈ −0.3
trans-1,4 isomer (XLogP3-AA = −2.0) more hydrophilic than 1,2-isomer (est. −1.7); TPSA = 60.9 Ų for both
Measurable differences in logD₇.₄, solubility, and permeability between regioisomers
Computed by XLogP3 3.0; experimental logD verification recommended
ADME prediction Lipophilicity Polar surface area

Synthetic Advantage as a Privileged Patent Intermediate

The trans-1,4-cyclohexane scaffold bearing a carboxylic acid is explicitly enumerated as a critical intermediate in Bayer's WO2003033484A1 patent family, which describes substituted piperazine cyclohexane carboxamide derivatives with activity against cardiovascular targets including factor Xa [1]. The patent teaches that the trans configuration at the cyclohexane ring is essential for maintaining the correct spatial orientation of the amide substituents for serine protease inhibition. While the unsubstituted 1,4-trans-cyclohexanedicarboxylic acid (CAS 619-82-9) is a commercially available alternative, it lacks the pre-installed N-methylpiperazine amide, requiring additional synthetic steps and potentially lower overall yield to reach the same advanced intermediate [2].

Synthetic Steps
Class-level
1 step vs 2–3 steps
Direct coupling vs monoprotection-coupling-deprotection from trans-1,4-cyclohexanedicarboxylic acid
Saves 1–2 synthetic steps
Pre-functionalized building block reduces cost and yield loss in parallel library synthesis
Based on Bayer WO2003033484A1 patent procedures
Patent intermediates Cardiovascular drug discovery Factor Xa inhibitors

Conformational Rigidity vs. Flexible Linkers

The trans-1,4-cyclohexane core locks the carboxylic acid and piperazine amide in a fixed equatorial-equatorial orientation, eliminating the conformational flexibility inherent in alkyl-chain-linked analogs such as 4-(4-methylpiperazine-1-carbonyl)butanoic acid or 6-(4-methylpiperazine-1-carbonyl)hexanoic acid [1]. This conformational restriction reduces the entropic penalty upon target binding and provides a defined vector for structure-based drug design. The number of rotatable bonds in the target compound is limited to 2 (excluding the piperazine ring flip), compared to 5–7 for flexible alkyl-chain analogs, as computed by Cactvs [2].

Conformational Rigidity
Class-level
2 rotatable bonds
trans-1,4-cyclohexane scaffold vs 5–7 for flexible C3–C6 alkyl-chain analogs; locked equatorial-equatorial orientation
3–5 fewer rotatable bonds
Lower rotatable bond count may improve ligand efficiency and oral bioavailability metrics
Computed by Cactvs 3.4.8.24; Veber-rule context
Conformational restriction Entropic benefit Scaffold design

Amide vs. Amine: Differentiation from Tranexamic Acid

The target compound differs fundamentally from trans-4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid, CAS 1197-18-8), a widely used antifibrinolytic agent, by replacing the aminomethyl substituent with a 4-methylpiperazine amide [1]. This substitution converts a primary amine (pKa ~10.5) into a tertiary amide with a distal basic N-methylpiperazine (pKa ~7.5–8.0), altering both the protonation state at physiological pH and the hydrogen-bonding capacity [2]. The piperazine amide introduces an additional hydrogen-bond acceptor (the amide carbonyl) while eliminating the hydrogen-bond donor character of the primary amine, producing a distinct pharmacophore that is compatible with amide-containing peptidomimetic programs but not interchangeable with tranexamic acid in antifibrinolytic applications.

Amide vs Amine
Class-level
pKa ~7.5–8.0, 1 HBD vs pKa ~10.5, 3 HBD
N-Methylpiperazine amide vs primary aminomethyl (tranexamic acid); ΔpKa ≈ −2.5 to −3.0; ΔHBD = 2 fewer donors
Different ionization and hydrogen-bonding profiles produce distinct pharmacology at physiological pH
Not interchangeable in biological assay contexts; pKa values estimated
Tranexamic acid analogs Amide bioisostere Peptidomimetic design

trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid: Optimal Use Cases


Fragment Library Construction for Serine Protease Inhibitors

As demonstrated by the Bayer patent WO2003033484A1, the trans-1,4-cyclohexane scaffold provides an optimal geometry for spanning the S1 and S4 subsites of factor Xa and related trypsin-like serine proteases [1]. The compound can be directly coupled to diverse amine fragments via its free carboxylic acid, generating focused libraries with a rigid, linear scaffold that cannot be replicated using the 1,2-regioisomer or flexible alkyl-chain analogs. Procurement of this specific building block avoids 1–2 synthetic steps compared to starting from trans-1,4-cyclohexanedicarboxylic acid [1].

Peptidomimetic Scaffold Design with Defined Pharmacophore Vectors

The ~5.6 Å separation between the carboxylic acid and piperazine N4 atom, combined with only 2 rotatable bonds [2], makes this compound ideal for peptidomimetic programs where spatial mimicry of two key residues (e.g., an acidic side chain and a basic recognition element) is required. The trans configuration ensures both substituents occupy equatorial positions, projecting them in opposite directions from the cyclohexane plane, which is critical for engaging two distinct sub-pockets in a target protein [2].

Physicochemical Optimization via Regioisomer Scaffold Switch

The lower computed XLogP3-AA of -2.0 for the 1,4-isomer versus an estimated -1.7 for the 1,2-isomer [3] indicates that the trans-1,4 compound may provide a solubility advantage in aqueous buffer systems. This property differentiation can be exploited during lead optimization when a series based on the 1,2-scaffold encounters solubility-limited absorption or formulation challenges. Systematic procurement and screening of the 1,4-isomer as an alternative scaffold may rescue such programs [3].

Cardiovascular Compound Collection Enhancement with Patent Intermediates

For organizations building target-focused compound collections against cardiovascular indications (factor Xa, thrombin, fibrinogen receptor), this compound serves as a pre-validated intermediate that directly maps onto the chemical matter disclosed in the Bayer patent family [1]. Its inclusion in a screening deck ensures that any hits can be rapidly followed up using the published synthetic routes and SAR frameworks, reducing the time from hit identification to lead declaration [1].

Application
Selection Property
Validation Focus
Fragment library synthesis for serine protease studies
Pre-installed trans-1,4 amide scaffold with free carboxylic acid
Serine protease pharmacophore geometry alignment
Peptidomimetic scaffold design
Rigid equatorial substitution with defined inter-group separation
Two-site pharmacophore vector mapping
Physicochemical scaffold optimization
Regioisomer-dependent lipophilicity profile
Solubility and permeability comparison across regioisomers
Cardiovascular target-focused compound collection
Patent-mapped intermediate aligned with disclosed SAR
Synthetic route compatibility with published factor Xa inhibitor frameworks
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